2,4-Hexanedione
Overview
Description
Synthesis Analysis
The synthesis of hexanedione derivatives, such as 2,5-hexanedione, can be achieved from biomass resources using efficient biphasic systems. A notable method involves the conversion of biomass-derived dimethyl furane to 2,5-hexanedione using mineral acids as hydrolysis catalysts in a water-immiscible organic phase to prevent oligomerization side reactions, achieving yields up to 99% (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of hexanedione derivatives plays a critical role in their reactivity and application. For instance, the conversion of primary amines to substituted pyrrole adducts by 2,5-hexanedione involves complex molecular interactions, demonstrating the significance of the molecular structure in understanding the chemical behavior of hexanedione derivatives (DeCaprio et al., 1982).
Chemical Reactions and Properties
Hexanedione derivatives undergo various chemical reactions, including the formation of cross-linking and monomeric pyrrole autoxidation products. These reactions are critical to understanding the neurotoxicity mechanisms of gamma-diketone metabolites like 2,5-hexanedione (Zhu et al., 1994).
Scientific Research Applications
Biomass Conversion and Chemical Synthesis
2,4-Hexanedione is leveraged in the field of biomass conversion. For instance, a study demonstrated the synthesis of 2,5-hexanedione from biomass resources using a biphasic system. This approach involves hydrolysis catalysts dissolved in the aqueous phase and a water-immiscible organic phase to extract the produced 2,5-hexanedione. This method is highly efficient, achieving a yield of 99%, and is significant in biofuel, medicinal chemistry, and drug discovery applications (Liu et al., 2016).
Analytical Methodologies
There are various studies focusing on the development of analytical methods for detecting 2,5-hexanedione. One study details a simple method using headspace solid-phase microextraction (HS-SPME) and gas chromatography for determining 2,5-hexanedione in urine, which is a crucial biomarker for monitoring workers exposed to n-hexane (Oliveira et al., 2009).
Environmental and Occupational Health
Several studies have investigated the role of 2,5-hexanedione in environmental and occupational health. For example, research has been conducted on the impairment of hepatic and renal functions by 2,5-hexanedione in rats, suggesting that exposure may lead to liver and kidney dysfunction through induction of oxidative stress (Adedara et al., 2014). Additionally, another study reported on the teratogenic potential of 2,5-hexanedione, showing its harmful effects on the development of chick embryos, particularly in terms of neurodevelopment (Cheng et al., 2012).
Industrial Safety and Monitoring
Studies have also focused on industrial safety and the monitoring of 2,5-hexanedione levels in workers. For instance, a study validated a gas chromatography-flame ionization detector (GC-FID) methodology for the determination of 2,5-hexanedione in urine to estimate human exposure levels to solvents in professional environments (Rübensam & Borges, 2022).
Reproductive Health
Research has explored the impact of 2,5-hexanedione on reproductive health. For instance, a study indicated that exposure to 2,5-hexanedione is accompanied by ovarian and uterine oxidative stress and disruption of endocrine balance in rats, highlighting the potential reproductive toxicity of 2,5-HD in females (Abolaji et al., 2015).
Cytoskeletal Protein Alterations
Another area of research involves the study of 2,5-hexanedione’s effects on cytoskeletal proteins in different brain areas. Chronic exposure to 2,5-hexanedione has been shown to cause selective regional alterations in neuronal and glial cytoskeletal proteins, with significant implications for neurotoxicity (Hernández-Viadel et al., 2002).
Biomass Intermediate Valorization
2,5-Hexanedione also finds application in biomass intermediate valorization. A study demonstrated the direct electrochemical conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione, offering a new route for biomass intermediate valorization (Roylance & Choi, 2016).
Safety And Hazards
2,4-Hexanedione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (repeated exposure) . It may cause irritation of the skin and eyes, and exposure to high concentrations may cause narcosis .
Future Directions
The tautomers of hexane-2,4-one are in a very fast equilibrium with each other. Based on simple models, like +I effect, it is impossible to judge which tautomer would be more stable, i.e. which tautomer has the lowest absolute energy . This suggests that future research could focus on exploring the stability of different tautomers of 2,4-Hexanedione.
properties
IUPAC Name |
hexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGLIPWGGRQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062769 | |
Record name | 2,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Hexanedione | |
CAS RN |
3002-24-2 | |
Record name | 2,4-Hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3002-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Hexanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Hexanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD32E86EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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